molecular formula C15H13BrN2O2 B11690847 2-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

2-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11690847
M. Wt: 333.18 g/mol
InChI Key: YSTIUXHVUDPBMG-LICLKQGHSA-N
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Description

2-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C15H13BrN2O2 It belongs to the class of hydrazones, which are characterized by the presence of an azomethine group (–NHN=CH–)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

2-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The azomethine group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups provides a distinctive set of properties that can be exploited in various applications.

Properties

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

2-bromo-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13BrN2O2/c1-20-14-9-5-2-6-11(14)10-17-18-15(19)12-7-3-4-8-13(12)16/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

YSTIUXHVUDPBMG-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2Br

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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